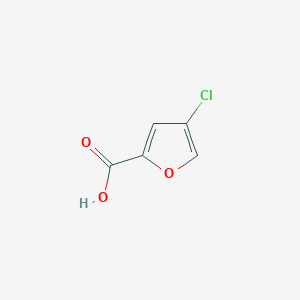

4-Chlorofuran-2-carboxylic acid

Overview

Description

4-Chlorofuran-2-carboxylic acid is an organic compound that incorporates a carboxyl functional group, CO2H . It has a molecular weight of 146.53 . The IUPAC name for this compound is 4-chloro-2-furoic acid .

Synthesis Analysis

The synthesis of carboxylic acids like this compound often involves the oxidation of many chemical reactions . These reactions are more useful for multiple-step syntheses to build large and complex molecules . The carboxylic acid derivatives can be hydrolyzed to produce carboxylic acids .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C5H3ClO3/c6-3-1-4 (5 (7)8)9-2-3/h1-2H, (H,7,8) . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving a carbonyl group a basic trigonal shape .Carboxylic acids are generally soluble in organic solvents like ethanol, toluene, and diethyl ether . They can also be quite soluble in water .

Scientific Research Applications

Polymer Chemistry

4-Chlorofuran-2-carboxylic acid plays a role in the development of highly functionalized polymers. A study conducted by Nan et al. (2017) discovered a novel type of organic polymer containing poly(benzofuran-co-arylacetic acid) structures. These polymers, formed through a series of reactions including Friedel–Crafts alkylation, showcased diverse reactivity and potential practical applications in nanomedicine and organocatalysis (Nan et al., 2017).

Molecular Tweezers and Complexation

Research by Zimmerman et al. (1991) explored the complexation behavior of molecular tweezers with active site carboxylic acids. This study highlighted the significant alteration in complexation behavior of these molecules compared to simple carboxylic acids, showing applications in understanding molecular interactions (Zimmerman et al., 1991).

Coordination Reactions

S. C. Mojumdar et al. (2009) focused on the synthesis and coordination reactions of benzofuran derivatives. Their research involved transforming this compound into various compounds, demonstrating its role in the preparation of complexes with potential applications in materials science and coordination chemistry (Mojumdar et al., 2009).

Antioxidant and Antibacterial Studies

A study by Shankerrao et al. (2013) synthesized phenolic esters and amides of benzofuran carboxylic acids and evaluated them for their antioxidant and antibacterial activities. This research suggests potential applications of these compounds in developing new pharmaceutical agents (Shankerrao et al., 2013).

Molecular Docking and Spectroscopic Properties

Sagaama et al. (2020) conducted a study on the structural, spectroscopic properties, and molecular docking of benzofuran-carboxylic acids derivatives. Their findings provide insights into the biological activities of these compounds, highlighting their potential as inhibitors against cancer and microbial diseases (Sagaama et al., 2020).

Electrochemical Degradation for Wastewater Treatment

Research on the electrochemical degradation of 4-chloroguaiacol, a related compound, was conducted by Samet et al. (2006). This study is relevant for understanding the potential environmental applications and wastewater treatment methods involving chlorofuran derivatives (Samet et al., 2006).

Properties

IUPAC Name |

4-chlorofuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClO3/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYVAQCDJRTUHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901499 | |

| Record name | NoName_625 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

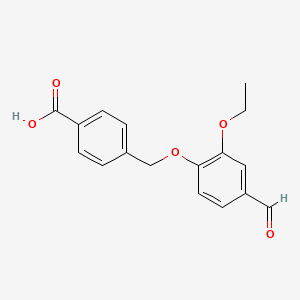

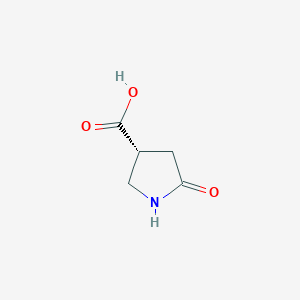

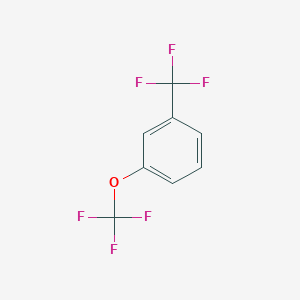

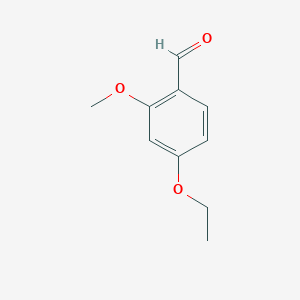

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{4-[(4-Fluorophenyl)sulfonyl]piperazino}(4-nitrophenyl)methanone](/img/structure/B3136926.png)

![Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II)](/img/structure/B3136970.png)

![Ethyl 3-bromoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B3136976.png)